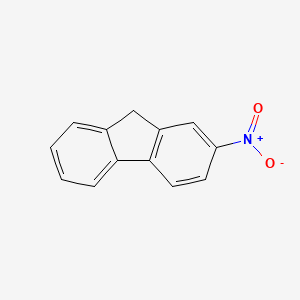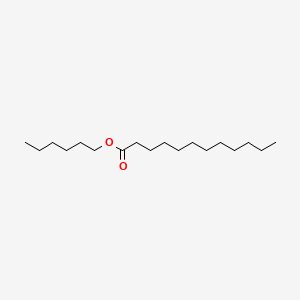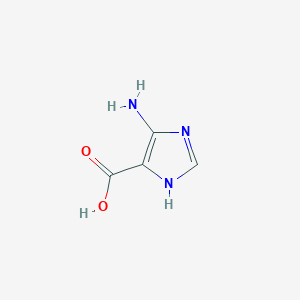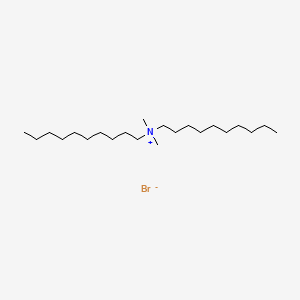
UCB-H
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UCB-H is a potent ligand of the synaptic vesicle protein 2a (sv2a) protein
Aplicaciones Científicas De Investigación
1. Hematopoietic Stem Cell Transplantation
Umbilical Cord Blood (UCB) is recognized as a valuable source of hematopoietic stem cells (HSCs) for allogeneic transplantation. It offers advantages such as rapid availability and less stringent requirements for HLA matching. However, the limited HSC count in UCB leads to challenges like delayed engraftment and early mortality. Research has explored methods to improve patient outcomes by enhancing the "effective dose" of HSCs through ex vivo modulation, with studies showing promising results in safety and efficacy (Cutler et al., 2013).
2. Radiation Dosimetry and Biodistribution
[18F]UCB-H, a novel radiotracer with high affinity for synaptic vesicle glycoprotein 2A (SV2A), has been the subject of studies determining its biodistribution and radiation dosimetry in human clinical trials. These studies help establish injection limits according to biomedical research guidelines and compare clinical radiation dosimetry results to preclinical data (Bretin et al., 2015).
3. Enhancing UCB Transplantation Outcomes
Research has focused on improving outcomes of cord blood transplantation by examining factors related to donors, diseases, and transplantation procedures. This includes analyzing the interactions between HLA, cell dose, and other modifiable factors related to UCB unit selection and transplantation to improve overall outcomes (Rocha & Gluckman, 2009).
4. Cord Blood Banking: Public or Private?
UCB banking has evolved, offering both public and private options. Public banks have released more UCB units for therapy compared to private banks. The banking process involves collecting UCB, extracting stem cells, and storing them in liquid nitrogen for future use. This research area includes analyzing consumer behavior, understanding the motivations for UCB storage, and developing marketing strategies for UCB banking services (Yang, Kuo, & Jones, 2003).
5. Deconvolution of Cord Blood DNA Methylation Data
UCB is used in epigenome-wide association studies of prenatal exposures. Accounting for cell type composition is crucial in these studies, as it reduces confounding due to cell specificity of DNA methylation. Methods have been developed for reference-based UCB deconvolution, using age-appropriate cell-specific DNA methylation profiles to estimate cellular composition (Gervin et al., 2019).
6. Advances in UCB Cell Therapy
UCB is being increasingly investigated for its potential in cell therapy applications beyond hematopoietic stem cell transplantation. This includes its use in immunotherapy, tissue engineering, and regenerative medicine. Novel developments are expected to enhance the therapeutic potential of UCB for a wide spectrum of diseases (Berglund et al., 2017).
Propiedades
Nombre del producto |
UCB-H |
|---|---|
Fórmula molecular |
C16H12F4N2O |
Peso molecular |
324.2786 |
Nombre IUPAC |
1-((3-Fluoropyridin-4-yl)methyl)-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C16H12F4N2O/c17-12-3-10(4-13(18)16(12)20)11-5-15(23)22(8-11)7-9-1-2-21-6-14(9)19/h1-4,6,11H,5,7-8H2 |
Clave InChI |
KNDCJGAPPBQUTQ-UHFFFAOYSA-N |
SMILES |
O=C1N(CC2=C(F)C=NC=C2)CC(C3=CC(F)=C(F)C(F)=C3)C1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
UCB-H; UCB H; UCBH |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



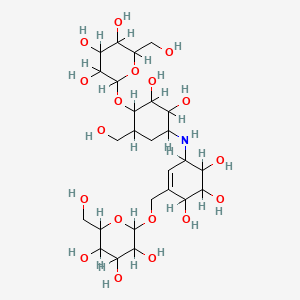




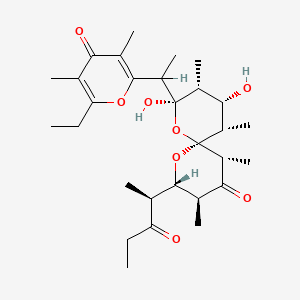

![1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(2-methylbutan-2-ylamino)ethanol](/img/structure/B1194845.png)
